molecular formula C24H24F2N4O2 B2726124 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 1286711-57-6

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide

Cat. No.: B2726124
CAS No.: 1286711-57-6
M. Wt: 438.479
InChI Key: NSARSVXDLOXWFY-UHFFFAOYSA-N
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Description

The compound 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide features a pyrido[4,3-d]pyrimidin core modified with key substituents:

  • A 6-ethyl group on the pyrido ring.
  • A 2-(4-fluorophenyl) moiety at the pyrimidin position.
  • An acetamide side chain linked to a 2-fluoro-4-methylphenyl group.

The compound’s design emphasizes hydrophobic interactions (via ethyl and methyl groups) and electronic effects (fluorine atoms) to optimize target binding .

Properties

IUPAC Name

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O2/c1-3-29-11-10-20-18(13-29)24(32)30(23(28-20)16-5-7-17(25)8-6-16)14-22(31)27-21-9-4-15(2)12-19(21)26/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSARSVXDLOXWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide involves multiple steps, including the formation of the pyrido[4,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of ethyl, fluorophenyl, and acetamide groups through substitution reactions.

    Reaction Conditions: Typical conditions may include the use of solvents like methanol or ethanol, and catalysts to facilitate the reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups.

    Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various acids and bases are commonly used. Reaction conditions may include controlled temperatures and pressures to ensure desired outcomes.

    Major Products: The products formed depend on the specific reactions and conditions used, but may include various substituted derivatives of the original compound.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties : Studies have shown that derivatives of pyrido[4,3-d]pyrimidines can inhibit various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : The compound has been evaluated as an inhibitor of histone demethylases (KDMs), which are crucial in epigenetic regulation. Inhibitors targeting KDMs are being investigated for their potential to treat cancers and other diseases associated with epigenetic dysregulation .
  • Anti-inflammatory Effects : Some studies suggest that derivatives may possess anti-inflammatory properties by modulating pathways involved in inflammation .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrido[4,3-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
  • Introduction of Substituents : The introduction of the fluorophenyl and acetamide groups is conducted via electrophilic aromatic substitution or amide coupling reactions.
  • Purification : Following synthesis, compounds are purified using techniques such as recrystallization or chromatography to obtain high-purity samples suitable for biological testing .

Case Studies

  • Histone Demethylase Inhibition :
    • A study reported that certain pyrido[4,3-d]pyrimidines showed potent inhibition against KDM4 and KDM5 enzymes. These findings suggest that the compound could be a lead candidate for developing new epigenetic therapies .
  • Cytotoxicity Assessments :
    • In vitro cytotoxicity assays revealed that compounds similar to 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide exhibited significant cytotoxic effects on various cancer cell lines while sparing normal cells .

Mechanism of Action

The mechanism of action of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Pyrido[4,3-d]pyrimidin Derivatives

Compound from :
  • Structure : Differs only in the acetamide substituent, which is linked to a 3-fluorophenyl group instead of 2-fluoro-4-methylphenyl.
Key Structural Differences :
Feature Target Compound Compound
Acetamide Substituent 2-fluoro-4-methylphenyl 3-fluorophenyl
Molecular Weight ~450 g/mol (estimated) 403.4 g/mol (estimated)

Thieno[3,2-d]pyrimidin-Based Analogs

Compound from :
  • Core: Thieno[3,2-d]pyrimidin (sulfur-containing heterocycle).
  • Substituents : 7-phenyl and N-(2-ethyl-6-methylphenyl).
  • Molecular Weight : 403.5 g/mol.
  • Implications: The thieno core may alter electron distribution compared to pyrido, affecting binding to targets like kinases. The ethyl-methylphenyl group may enhance lipophilicity .
Compound from :
  • Core: Thieno[3,2-d]pyrimidin with a sulfanyl linker.
  • Substituents : 4-chlorophenyl and 2-(trifluoromethyl)phenyl.
  • Molecular Weight : 512.9 g/mol.

Bioactivity and Structural Clustering

  • highlights that compounds with similar structures cluster in bioactivity profiles. For example, pyrido- and thieno-pyrimidins may target overlapping pathways (e.g., kinase inhibition) but with varying potency due to core heteroatom differences .
  • emphasizes that minor structural changes (e.g., fluorine position) significantly alter docking affinities. The target compound’s 4-methyl group may enhance binding pocket compatibility compared to analogs lacking this feature .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Positioning : The 2-fluoro group in the target compound’s acetamide moiety may improve target selectivity over the 3-fluoro analog () by aligning with hydrophobic regions in binding pockets .
  • Methyl Group Role : The 4-methyl substituent likely contributes to steric stabilization and lipophilicity, critical for membrane permeability .
  • Core Heteroatoms: Pyrido[4,3-d]pyrimidins (nitrogen-rich) may exhibit stronger hydrogen-bonding capabilities than thieno analogs (sulfur-containing), influencing target specificity .

Biological Activity

The compound 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide is a complex organic molecule belonging to the pyrido[4,3-d]pyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and unique structural characteristics.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrido[4,3-d]pyrimidine core with various substituents that influence its biological activity. The presence of fluorine atoms and ethyl groups may enhance its pharmacological properties by improving binding affinity to biological targets.

Structural Formula

C25H27F2N3O\text{C}_{25}\text{H}_{27}\text{F}_2\text{N}_3\text{O}

Biological Activity

Recent studies have indicated that compounds within the pyrido[4,3-d]pyrimidine class exhibit a range of biological activities. The specific compound has shown promise as an inhibitor of various enzymes and receptors involved in disease pathways.

The mechanism by which this compound exerts its biological effects is likely mediated through interactions with specific molecular targets such as kinases or demethylases. For instance, related compounds have been identified as potent inhibitors of JmjC histone demethylases , which are critical in epigenetic regulation and cancer progression .

Pharmacological Studies

Several studies have evaluated the pharmacological potential of similar pyrido[4,3-d]pyrimidine derivatives:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit tyrosine kinases and other enzymes involved in signal transduction pathways .
  • Anticancer Activity : Some derivatives have demonstrated significant anticancer effects by targeting specific cancer-related pathways .
  • Antimicrobial Properties : There is emerging evidence that certain pyrido[4,3-d]pyrimidines possess antimicrobial activity against various pathogens .

Case Studies

  • KDM Inhibition : A recent study focused on the optimization of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives revealed that modifications at specific positions can enhance selectivity and potency against KDM enzymes . This suggests potential for the compound in epigenetic therapy.
  • Structure-Activity Relationship (SAR) : Research has explored how different substitutions on the pyrido[4,3-d]pyrimidine core affect biological activity. For example, fluorinated phenyl groups have been associated with increased binding affinity to target proteins .

Data Tables

Activity Type Compound Target IC50 (µM) Reference
Kinase InhibitionCompound ATyrosine Kinase0.5
KDM InhibitionCompound BKDM4B0.02
Antimicrobial ActivityCompound CE. coli10

Q & A

Q. What are the established synthetic routes for this compound, and what are their respective yields and purity profiles?

  • Methodological Answer : A reported synthesis involves nucleophilic aromatic substitution (SNAr) between fluorinated pyrimidine intermediates and acetamide derivatives. For example, details a protocol where 4-(3-chlorophenyl)-2-ethyl-6-fluoropyrimidine reacts with 2-(4-aminophenyl)acetamide in N-methylpyrrolidone (NMP) at 120°C for 16 hours, yielding 31% after column chromatography . Key considerations include:
  • Reagent Optimization : Use of polar aprotic solvents (e.g., NMP) to stabilize transition states.
  • Purification : Silica gel chromatography with CH₂Cl₂/MeOH gradients to isolate the product.
    Table 1 : Example Synthetic Route
StepReagents/ConditionsYieldPurity
SNArNMP, 120°C, 16h31%>95% (HPLC)

Q. How is structural characterization performed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl, fluorophenyl groups). provides canonical SMILES for stereochemical validation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 394.382 for related analogs in ).
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles and confirms fused pyrido-pyrimidine core geometry. Disorder in residues requires refinement with software like SHELXL .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across experimental models?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Recommendations:
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., cancer vs. non-cancer cells).
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid clearance .
    Example : A compound with inconsistent enzyme inhibition may require testing under varying pH or co-factor availability.

Q. How can computational modeling integrate with experimental data to elucidate target binding mechanisms?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses against target proteins (e.g., kinases). PubChem’s 3D conformer data () informs ligand preparation .
  • Molecular Dynamics (MD) : Simulate protein-ligand interactions (e.g., 100 ns trajectories) to validate stability of predicted binding modes. Cross-reference with mutagenesis studies to identify critical residues .

Q. What are critical considerations for designing SAR studies to enhance potency and selectivity?

  • Methodological Answer :
  • Core Modifications : Replace the ethyl group (C6) with bulkier alkyl chains to probe steric effects (see for analogous substitutions) .
  • Electron-Withdrawing Groups : Introduce CF₃ or NO₂ at the 4-fluorophenyl ring () to enhance target affinity .
    Table 2 : SAR Framework
PositionModificationImpact
C6 (ethyl)Isobutyl substitution↑ Hydrophobicity
C2 (fluorophenyl)CF₃ addition↑ Electron deficiency

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